molecular formula C7H5BCl2O2 B13995566 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole

Cat. No.: B13995566
M. Wt: 202.83 g/mol
InChI Key: YDDPJNNJIMMZCI-UHFFFAOYSA-N
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Description

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound belonging to the benzoxaborole family. Benzoxaboroles are known for their versatile applications in medicinal chemistry, particularly due to their unique boron-containing structure which imparts desirable physicochemical properties . This compound, with its specific dichloro and hydroxy substitutions, has garnered interest for its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of appropriate substituted phenols with boronic acids or boronates under controlled conditions. One common method includes the condensation of 4,5-dichlorophenol with boronic acid in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxaboroles with different functional groups, which can further be utilized in medicinal chemistry and material science .

Scientific Research Applications

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CPSF3, which is crucial for pre-mRNA processing. By binding to the active site of CPSF3, it prevents the proper cleavage and polyadenylation of pre-mRNA, leading to transcriptional readthrough and subsequent downregulation of gene expression . This mechanism is particularly relevant in its anticancer activity, where it impedes the growth of cancer cells by disrupting their genetic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole stands out due to its dual chlorine substitutions, which enhance its reactivity and potential biological activities. This unique structure allows for more diverse chemical modifications and applications compared to its analogs .

Properties

Molecular Formula

C7H5BCl2O2

Molecular Weight

202.83 g/mol

IUPAC Name

4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C7H5BCl2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2

InChI Key

YDDPJNNJIMMZCI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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